molecular formula C17H19NO3 B3821485 3-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol

3-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol

Cat. No.: B3821485
M. Wt: 285.34 g/mol
InChI Key: HUSVDZILYMCMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a phenol group attached to a 6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol typically involves multiple steps. One common method involves the cyclization of appropriate precursors using reagents such as sodium hydride in boiling toluene . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the phenol group.

Scientific Research Applications

3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol is unique due to its specific structural features, such as the presence of both a phenol group and a 6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-15-9-11-6-7-18-17(14(11)10-16(15)21-2)12-4-3-5-13(19)8-12/h3-5,8-10,17-19H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSVDZILYMCMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol
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3-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol
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3-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol
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3-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol
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3-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol

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